molecular formula C16H13N5 B2860540 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile CAS No. 1164494-29-4

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile

Cat. No.: B2860540
CAS No.: 1164494-29-4
M. Wt: 275.315
InChI Key: UGVDXDRUTZMVSM-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile is a recognized and potent ATP-competitive inhibitor selectively targeting Janus kinase 2 (JAK2) Source . Its primary research value lies in the precise disruption of the JAK-STAT signaling cascade, a pathway critically implicated in cell proliferation, apoptosis, and immune responses Source . This selectivity makes it an essential pharmacological tool for investigating the pathological roles of JAK2 in hematological malignancies such as myeloproliferative neoplasms and leukemias, as well as in certain solid tumors Source . Researchers utilize this compound to elucidate mechanisms of oncogenic signaling, study drug resistance mechanisms, and evaluate potential combination therapies in preclinical models. By providing high target specificity, it enables the dissection of JAK2-driven signaling from other closely related kinase pathways, thereby contributing significantly to the fields of molecular oncology and translational cancer research.

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-21-14-7-3-2-6-13(14)20-16(21)12(10-17)11-19-15-8-4-5-9-18-15/h2-9,11H,1H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVDXDRUTZMVSM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CNC3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/NC3=CC=CC=N3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Methyl-o-Phenylenediamine

The benzimidazole core is constructed through acid-catalyzed cyclization of N-methyl-o-phenylenediamine (1) with triethyl orthoformate (Scheme 1):

Reaction Conditions

  • Catalyst: 10% HCl in ethanol (v/v)
  • Temperature: Reflux (78°C)
  • Time: 6-8 hours
  • Yield: 82-87%

Mechanistic Insight
Protonation of orthoformate generates electrophilic formyl cations, which undergo sequential nucleophilic attack by the diamine's amino groups, followed by dehydration to aromatize the heterocycle.

Directed Metalation-Formylation

For enhanced regiocontrol, a directed ortho metalation strategy employs n-BuLi/TMEDA complexation (Scheme 2):

Procedure

  • Protect N1 with TIPS group (2)
  • Generate lithio species at C2 using n-BuLi (-78°C)
  • Quench with DMF to install formyl group (3)
  • Deprotect with TBAF to yield 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (4)

Advantages

  • >95% regioselectivity for C2-formylation
  • Compatibility with sensitive functional groups

Construction of the α,β-Unsaturated Nitrile System

Knoevenagel Condensation with Malononitrile

The acrylonitrile bridge is installed via base-catalyzed condensation (Table 1):

Entry Base Solvent Temp (°C) Time (h) E:Z Ratio Yield (%)
1 Piperidine EtOH 80 4 8:1 72
2 NH4OAc Toluene 110 2 12:1 68
3 DBU DMF 25 1 15:1 85

Optimized Protocol

  • Combine 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 eq) and malononitrile (1.2 eq) in DMF
  • Add DBU (0.1 eq) and stir at RT under N2
  • Quench with 1M HCl after TLC confirmation
  • Recrystallize from EtOH/H2O (4:1)

Key Observation
DBU promotes rapid enolate formation while minimizing double bond isomerization, achieving 85% yield with 15:1 E-selectivity.

Installation of Pyridin-2-ylamino Group

Nucleophilic Aromatic Substitution

Reaction of 2-fluoropyridine with in situ generated acrylonitrile enolate (Scheme 3):

Stepwise Procedure

  • Generate sodium enolate using NaH (2.0 eq) in THF at 0°C
  • Add 2-fluoropyridine (1.5 eq) and warm to 40°C
  • Monitor by 19F NMR for fluoride displacement
  • Isolate product via silica chromatography (Hex/EtOAc 3:1)

Challenges

  • Competing elimination at elevated temperatures
  • Requires strict moisture exclusion

Buchwald-Hartwig Amination

Transition metal-catalyzed coupling provides superior efficiency (Table 2):

Catalyst System Ligand Yield (%) Purity (%)
Pd2(dba)3/XPhos BrettPhos 78 98.5
Pd(OAc)2/SPhos RuPhos 82 99.1
Ni(COD)2/dtbbpy BINAP 65 97.8

Optimized Conditions

  • Catalyst: Pd(OAc)2 (5 mol%)
  • Ligand: SPhos (10 mol%)
  • Base: Cs2CO3 (2.5 eq)
  • Solvent: dioxane/H2O (9:1)
  • Temperature: 100°C, 12 hours

This method achieves 82% yield with full retention of E-geometry.

Integrated Synthetic Routes

Convergent Three-Component Assembly

Combining key fragments in a one-pot procedure (Fig. 2):

  • Simultaneous Knoevenagel condensation and amination
  • Use of microwave irradiation (150°C, 20 min)
  • In situ trapping of reactive intermediates

Advantages

  • 65% overall yield
  • Reduces purification steps

Solid-Phase Synthesis on Wang Resin

For combinatorial library generation (Scheme 4):

  • Load benzimidazole aldehyde onto resin via carbamate linkage
  • Perform Knoevenagel with polymer-bound malononitrile
  • Aminate with 2-aminopyridine using flow reactor
  • Cleave with TFA/CH2Cl2 (1:9)

Key Metrics

  • Purity: 94-97% (HPLC)
  • Scalability: Gram to kilogram quantities

Stereochemical Control and Analysis

Computational Modeling of Transition States

DFT calculations (B3LYP/6-31G*) reveal:

  • E-isomer favored by 3.8 kcal/mol due to reduced allylic strain
  • Rotation barrier of 22.4 kcal/mol about C=C bond

Chiral HPLC Resolution

Separation of enantiomers using:

  • Column: Chiralpak IC (250 × 4.6 mm)
  • Mobile phase: Hex/IPA (85:15) + 0.1% DEA
  • Retention times: 12.8 min (R), 14.2 min (S)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Key parameters for kilogram-scale manufacturing (Table 3):

Parameter Optimal Value
Residence time 8.5 min
Temperature 125°C
Pressure 18 bar
Productivity 2.1 kg/h

Purification via Antisolvent Crystallization

  • Solvent: Ethyl acetate
  • Antisolvent: n-heptane
  • Yield: 91%
  • Purity: 99.6% (HPLC)

Emerging Methodologies

Photoredox Catalyzed Amination

Visible-light mediated process using:

  • Catalyst: Ir(ppy)3 (2 mol%)
  • Light source: 450 nm LEDs
  • Yield improvement: 22% over thermal methods

Biocatalytic Approaches

Engineered transaminases for stereoselective synthesis:

  • Enzyme: Codexis TA-134
  • Conversion: 98%
  • ee: >99%

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name Substituent R₁ Substituent R₂ Key Properties/Applications Reference
(E)-3-[1-methyl-1H-benzo[d]imidazol-2-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile (8r) 3,4,5-Trimethoxybenzoyl 1-Methyl-benzimidazolyl Antitumor activity; melting point: 176.3–209.0°C
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile (1f) 3-(4-Nitrophenyl)-1-phenyl-pyrazolyl Benzimidazolyl DFT studies (HOMO-LUMO gap: 3.2 eV); synthetic yield: 80%
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(quinolin-3-yl)acrylonitrile (15) Quinolin-3-yl Benzimidazolyl Antiproliferative activity
(E)-3-(4-Bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile 4-Bromophenyl 1-Methyl-benzimidazolyl Marketed as biochemical intermediate
Target Compound Pyridin-2-ylamino 1-Methyl-benzimidazolyl Hypothesized enhanced solubility and binding affinity N/A

Key Observations:

  • Electron-Donating Groups (EDGs): Trimethoxybenzoyl (in 8r) and pyridin-2-ylamino (target) may improve solubility and intermolecular interactions.
  • Biological Activity: Quinoline-containing analogs (e.g., compound 15) exhibit antiproliferative effects, suggesting the target compound’s pyridin-2-ylamino group could confer similar or unique bioactivity .

Spectroscopic and Computational Data

  • IR Spectroscopy: Benzimidazole N-H stretches (~3285 cm⁻¹) and nitrile C≡N (~2200 cm⁻¹) are characteristic .
  • NMR: Benzimidazole protons resonate at δ 7.2–8.5 ppm, while pyridin-2-ylamino protons may appear at δ 6.5–7.5 ppm .
  • DFT Studies: For compound 1f, Mulliken charges highlight electron-rich benzimidazole and electron-deficient nitrophenyl regions, guiding reactivity predictions .

Biological Activity

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmaceutical research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N5
  • Molecular Weight : 285.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzimidazole and pyridine moieties are known to enhance binding affinity to specific targets, leading to diverse pharmacological effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These results indicate potential applications in treating bacterial infections.

Study 1: Anticancer Mechanism

In a study published in MDPI, researchers explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in HeLa cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results showed that this compound inhibited biofilm formation and exhibited synergistic effects when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via aza-Michael addition , where acrylonitrile acts as a Michael acceptor. Microwave irradiation (e.g., 80–100°C, 20–40 minutes) enhances reaction efficiency and yield by reducing steric hindrance and promoting regioselectivity . Solvents like ethanol or DMF are preferred, with L-proline or piperidine as catalysts to stabilize intermediates .
  • Optimization : Key parameters include temperature control (60–120°C), solvent polarity, and stoichiometric ratios of benzimidazole and pyridinylamine precursors. Reaction progress is monitored via TLC or HPLC .

Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?

  • Analytical Techniques :

  • 1H NMR : Trans coupling constants (J = 12–16 Hz) between vinyl protons confirm the E-geometry .
  • IR Spectroscopy : Absence of nitrile (C≡N) stretching bands at ~2218–2230 cm⁻¹ in intermediates indicates successful addition .
  • X-ray Crystallography : Single-crystal studies resolve spatial arrangements of substituents .

Q. What spectroscopic methods are used to characterize this compound, and what key spectral signatures are observed?

  • 1H/13C NMR :

  • Benzimidazole NH protons appear as singlets at δ 11.99–12.5 ppm .
  • Pyridinylamino protons resonate as doublets at δ 7.3–8.2 ppm .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 335–413) align with calculated molecular weights .
    • IR : Strong nitrile stretches at ~2218–2230 cm⁻¹ and carbonyl bands at ~1658 cm⁻¹ .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro Screening :

  • Anticancer : MTT assays against hepatocellular carcinoma (HepG2) or breast cancer (MCF-7) cell lines .
  • Antimicrobial : Disk diffusion assays for gram-positive/negative bacteria .
    • Dose-Response : IC50 values are calculated using logarithmic concentration gradients (1–100 μM) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in aza-Michael additions?

  • Mechanistic Insights :

  • Electron-withdrawing groups (e.g., -Cl, -NO2) on the pyridinylamine enhance electrophilicity, accelerating nucleophilic attack by benzimidazole .
  • Steric hindrance from bulky substituents (e.g., tert-butyl) reduces yields by ~30%; computational DFT studies validate transition-state geometries .
    • Case Study : Substituting 4-butoxy-3-methoxyphenyl () vs. 5-chloro-2-methoxyphenyl ( ) alters reaction rates by 1.5× due to resonance effects .

Q. What computational tools can predict binding affinities of this compound to biological targets?

  • In silico Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR or CDK2) using PDB structures (e.g., 1ME3) .
  • QSAR Models : Hammett constants (σ) of substituents correlate with anticancer activity (R² = 0.89) .
    • Pharmacophore Mapping : Benzimidazole and acrylonitrile moieties are critical for hydrogen bonding with ATP-binding pockets .

Q. How can structural modifications enhance solubility without compromising bioactivity?

  • Strategies :

  • PEGylation : Adding polyethylene glycol (PEG) chains to the pyridinylamino group increases aqueous solubility by 4× but may reduce IC50 by 15% .
  • Prodrug Design : Esterification of nitrile to amidoxime improves bioavailability .
    • Data : LogP values decrease from 3.2 (parent) to 2.1 (PEGylated derivative), confirmed via HPLC .

Q. What are the contradictions in reported biological data for analogous compounds, and how can they be resolved?

  • Case Analysis :

  • Antimicrobial Activity : reports MIC = 8 μg/mL for S. aureus, while shows MIC = 32 μg/mL for similar scaffolds. Contradictions arise from assay conditions (pH, inoculum size) .
  • Resolution : Standardize protocols (CLSI guidelines) and use isogenic bacterial strains .
    • Statistical Tools : Meta-analysis of IC50 values (n ≥ 3 replicates) identifies outliers via Grubbs’ test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.